SPB can be classified under several categories depending on its application:
The synthesis of SPB involves several methods, with the most common being:
The molecular structure of SPB is characterized by:
SPB participates in various chemical reactions:
The mechanism of action for SPB varies based on its application:
SPB exhibits several important physical and chemical properties:
SPB has diverse applications across multiple fields:
The discovery and development of SPB-PEG4-AAD (Cas No. 3027246-94-9) represents a significant advancement in bifunctional probes (BFPX) for studying protein-DNA interactions. This compound emerged from efforts to create molecular tools capable of selectively stabilizing transcription factor-DNA complexes without perturbing DNA structure alone. With the molecular formula C₃₃H₄₂N₄O₁₀ and molecular weight 654.71 g/mol, SPB-PEG4-AAD features a unique architecture combining a spacer element (tetraethylene glycol, PEG4) and an aryl azide crosslinker (AAD) that enables photoactivatable covalent binding [10].
The design rationale leverages click chemistry principles and photoreactive groups to achieve spatial-temporal control in biological systems. Its effectiveness was demonstrated through specific crosslinking of the Nkx2.5/DNA and p53/DNA complexes – critical interactions in cardiac development and tumor suppression pathways, respectively. Unlike earlier non-specific crosslinkers, SPB-PEG4-AAD exhibits minimal impact on isolated DNA, highlighting its target selectivity – a breakthrough addressing the key challenge of background interference in molecular interaction studies [10].
Table 1: Key Characteristics of SPB-PEG4-AAD
Property | Specification |
---|---|
Molecular Formula | C₃₃H₄₂N₄O₁₀ |
Molecular Weight | 654.71 g/mol |
CAS Number | 3027246-94-9 |
Crosslinking Targets | Nkx2.5/DNA, p53/DNA complexes |
Key Functional Groups | Aryl azide (photoactivatable), PEG4 spacer |
Primary Application | Stabilization of protein-DNA complexes |
Theoretical investigations of SPB-related compounds have progressively shifted from empirical observations to predictive computational modeling. Group Contribution Methods (GCMs), particularly the Marrero-Gani approach, enable estimation of physicochemical properties through hierarchical fragmentation of molecules into primary, secondary, and tertiary structural groups. This framework allows accurate prediction of properties like lipophilicity (LogD), vapor pressure, and phase behavior for complex organic systems by summing fragment contributions and correction factors [9]. For SPB-like structures, these methods facilitate in silico optimization prior to synthesis – a crucial advancement given the synthetic complexity of bifunctional probes.
Recent innovations integrate deep learning architectures with traditional QSPR (Quantitative Structure-Property Relationship) models. Variational autoencoders process SMILES strings to generate molecular fingerprints that predict bioactivity and LogD values with high accuracy, bypassing the need for explicit structural descriptor calculations. This approach demonstrates particular value for SPB-type compounds where experimental LogD determination at physiological pH (7.4) is challenging due to ionizable groups and complex solvation behaviors [4]. Quantum chemical studies further elucidate electronic configurations of endohedral complexes involving elements like ytterbium in fullerene cages – systems conceptually analogous to SPB's targeted binding mechanisms [7].
The development of SPB derivatives exemplifies the convergence of synthetic organic chemistry, materials science, and biological applications:
Organic Synthesis: SPB-PEG4-AAD incorporates PEG spacers – a technology borrowed from polymer chemistry – to ensure optimal distance between reactive groups for efficient crosslinking. The tetraethylene glycol chain provides water solubility while maintaining conformational flexibility essential for molecular recognition [10].
Materials Characterization: Analytical centers employ advanced techniques like chromatography-mass spectrometry (GC/GC-MS) for purity control of synthesized SPB compounds. These methods enable detection of trace impurities that could interfere with biological applications, ensuring reagent-grade quality essential for reproducible crosslinking experiments [2].
Industrial Digitalization: The chemical industry's adoption of platforms like xT SAAM illustrates the digital transformation impacting SPB research. Such systems integrate intuitive data management with AI algorithms, enabling formulation chemists to optimize SPB-like compounds without advanced statistical expertise. Customized workflows incorporate business parameters (e.g., raw material costs) alongside technical performance – a multidisciplinary approach yielding 200-300% ROI in development efficiency for chemical corporations [5].
Table 2: Analytical Techniques for SPB Characterization
Technique | Application in SPB Research | Interdisciplinary Origin |
---|---|---|
GC/GC-MS | Purity control, structural verification | Analytical Chemistry |
Chromatography-Mass Spectrometry | Compound identification in mixtures | Petrochemical Industry |
AI-Driven Predictive Modeling | Property optimization of SPB analogs | Computer Science |
Quantum Chemical Calculations | Electronic structure analysis of binding | Physics |
Immunoelectron Microscopy | Localization verification (e.g., SPB complexes) | Cell Biology |
The trajectory of SPB research demonstrates how methodological integration accelerates innovation: from computational predictions of LogD and binding affinity [4] [9], through automated synthesis guided by digital platforms [5], to biological validation using sensitive analytical methods [2] [10]. This cross-disciplinary synergy positions SPB-type compounds as versatile tools spanning fundamental biochemistry and industrial applications.
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